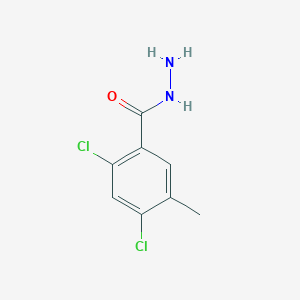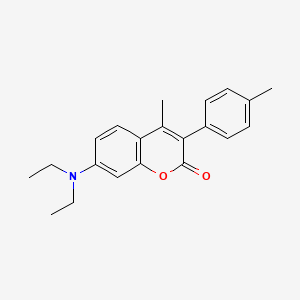
7-(Diethylamino)-4-methyl-3-(4-methylphenyl)-2H-1-benzopyran-2-one
描述
7-(Diethylamino)-4-methyl-3-(4-methylphenyl)-2H-1-benzopyran-2-one is an organic compound known for its fluorescent properties. It belongs to the coumarin family and is widely used in various scientific research areas, including biochemistry, pharmacology, and material science.
准备方法
Synthetic Routes and Reaction Conditions
Classic Synthetic Route: : Typically, the synthesis of 7-(Diethylamino)-4-methyl-3-(4-methylphenyl)-2H-1-benzopyran-2-one involves a multi-step reaction starting from readily available precursors such as salicylaldehyde and 4-methylbenzaldehyde. The key step usually involves the formation of the coumarin core through a Pechmann condensation reaction.
Reaction Conditions: : The reaction conditions for synthesizing this compound may involve the use of strong acids like sulfuric acid, high temperatures, and catalytic amounts of various reagents to ensure optimal yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to maintain stringent control over reaction conditions. Solvent recycling and catalyst regeneration are commonly employed to minimize waste and improve economic efficiency.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions typically at the methyl group to form corresponding carboxylic acids or aldehydes.
Reduction: : Reduction reactions are less common but can occur at the aromatic rings or the diethylamino group.
Substitution: : Electrophilic and nucleophilic substitution reactions are prevalent, especially at the benzopyran and aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation using palladium on carbon.
Substitution: : Halogenation using bromine or chlorination with thionyl chloride.
Major Products
Oxidation leads to carboxylated derivatives.
Reduction can yield partially hydrogenated products.
Substitution products vary depending on the electrophile or nucleophile involved, often resulting in halogenated derivatives.
科学研究应用
Chemistry: : Widely used as a fluorescent probe in various analytical techniques.
Biology: : Applied in fluorescence microscopy to label and track biological molecules.
Medicine: : Investigated for its potential as a therapeutic agent, particularly in targeting cancer cells due to its photodynamic properties.
Industry: : Utilized in the manufacturing of fluorescent dyes, inks, and sensors.
作用机制
Fluorescence Mechanism: : The compound absorbs light, leading to electronic excitation. Subsequent relaxation emits light at a characteristic wavelength, which can be detected and measured.
Molecular Targets: : Interacts with specific proteins and cellular components to serve as a marker or therapeutic agent.
Pathways Involved: : Engages in pathways involving photodynamic therapy, where light activation triggers reactive oxygen species that can damage target cells.
相似化合物的比较
Unique Aspects: : The presence of the diethylamino group at the 7-position and the methyl groups enhance its solubility and stability.
Similar Compounds
7-amino-4-methylcoumarin: : Similar in structure but lacks the diethylamino group.
Coumarin 6: : Another fluorescent dye with a different substitution pattern.
4-Methylumbelliferone: : A less complex derivative used for similar purposes but with different fluorescence characteristics.
Let me know if there’s more you want to explore about this compound!
属性
IUPAC Name |
7-(diethylamino)-4-methyl-3-(4-methylphenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-5-22(6-2)17-11-12-18-15(4)20(21(23)24-19(18)13-17)16-9-7-14(3)8-10-16/h7-13H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPGUQZYPNMKNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720856 | |
| Record name | 7-(Diethylamino)-4-methyl-3-(4-methylphenyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29639-43-8 | |
| Record name | 7-(Diethylamino)-4-methyl-3-(4-methylphenyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene](/img/structure/B3326839.png)
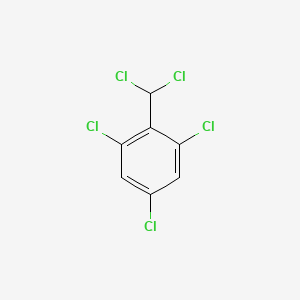

![2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid](/img/structure/B3326871.png)
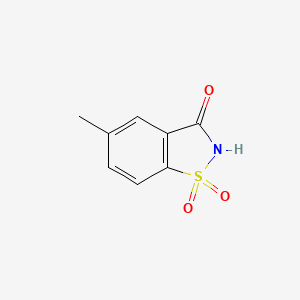
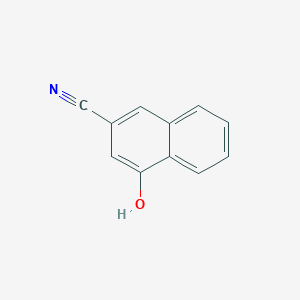
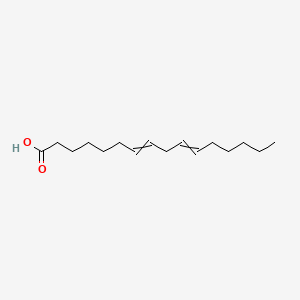
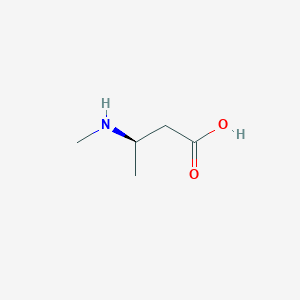
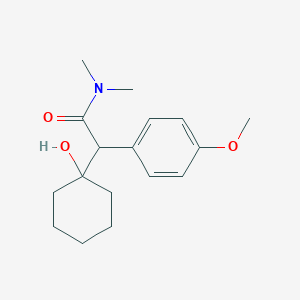
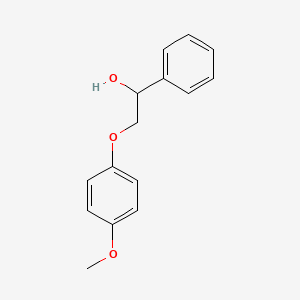
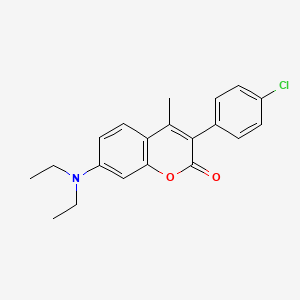

![4-Methylbenzene-1-sulfonic acid--[3-(trifluoromethyl)phenyl]methanol (1/1)](/img/structure/B3326930.png)
